Tetramethyl 5',5',9'-trimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
2’,3’,4,5-TETRAMETHYL 6’-BENZOYL-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that includes multiple methyl groups, a benzoyl group, and a spiro linkage
Preparation Methods
The synthesis of 2’,3’,4,5-TETRAMETHYL 6’-BENZOYL-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of the spiro linkage and the introduction of various functional groups. The synthetic routes typically involve the use of reagents such as organolithium compounds, boron reagents, and transition metal catalysts. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple methyl groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’,3’,4,5-TETRAMETHYL 6’-BENZOYL-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro linkage and functional groups allow it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other spiro-linked molecules and those with multiple methyl groups and benzoyl groups. What sets 2’,3’,4,5-TETRAMETHYL 6’-BENZOYL-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE apart is its unique combination of these features, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C32H29NO9S3 |
---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
tetramethyl 6'-benzoyl-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H29NO9S3/c1-16-13-14-19-18(15-16)20-25(31(2,3)33(19)26(34)17-11-9-8-10-12-17)43-22(28(36)40-5)21(27(35)39-4)32(20)44-23(29(37)41-6)24(45-32)30(38)42-7/h8-15H,1-7H3 |
InChI Key |
QIHJBJJTCIWGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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